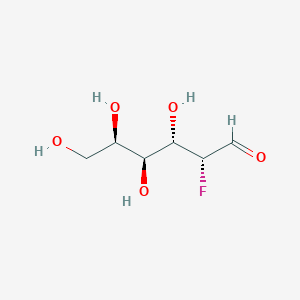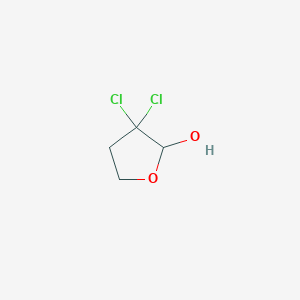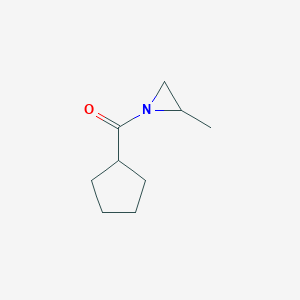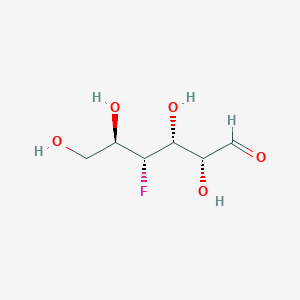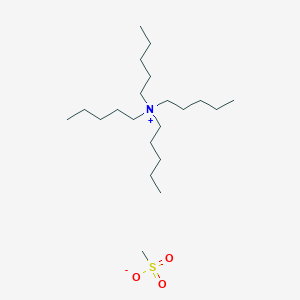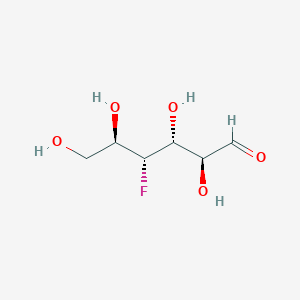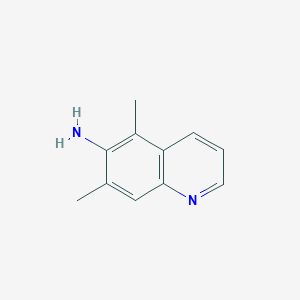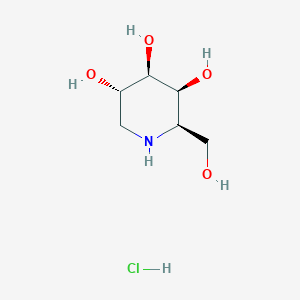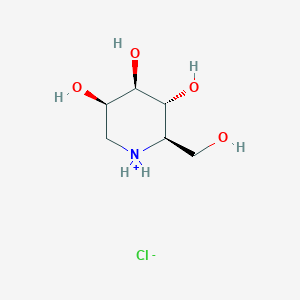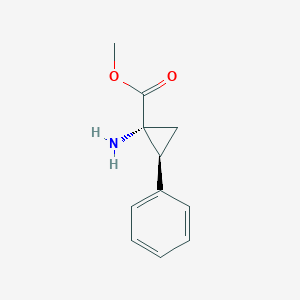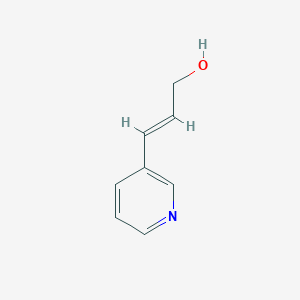
3-(3-Pyridyl)-2-propen-1-OL
Vue d'ensemble
Description
3-(3-Pyridyl)-2-propen-1-OL, also known as 3-Pyridylacrolein (3-PA), is an organic compound with a pyridine ring and a vinyl group. It is a colorless liquid with a strong pungent odor. 3-PA is a versatile intermediate that is used in various synthetic applications, such as the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a precursor to other organic compounds, such as 3-Pyridylacrylic acid (3-PAA) and 3-Pyridylacrylonitrile (3-PAN).
Applications De Recherche Scientifique
Electrochemical Detection of Catechol and Hydroquinone
Specific Scientific Field
This application falls under the field of Electrochemistry and Environmental Analysis .
Summary of the Application
A conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3- (3-pyridyl) acrylic acid) (PPAA) film . This membrane was used for electrochemically simultaneously detecting catechol (CC) and hydroquinone (HQ) .
Methods of Application or Experimental Procedures
The drop-casting method was employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane . Cyclic voltammetry experiments were conducted, and differential pulse voltammetry was adopted for simultaneous detection purposes .
Results or Outcomes
The proposed membrane exhibited an electrocatalytic effect on CC and HQ, owing to the synergistic effect of PPAA and MWCNTs . A concentration increase was found in the range of 1.0 × 10 −6 mol/L~1.0 × 10 −4 mol/L, and it exhibited a good linear relationship with satisfactory detection limits of 3.17 × 10 −7 mol/L for CC and 2.03 × 10 −7 mol/L for HQ . The constructed membrane showed good reproducibility and stability .
Preparation of Aminomethyl Benzimidazoles and Aminopyridines
Specific Scientific Field
This application is in the field of Organic Synthesis and Medicinal Chemistry .
Summary of the Application
“3-(3-Pyridyl)-2-propen-1-OL” is used as a synthetic intermediate to prepare aminomethyl benzimidazoles and aminopyridines . These compounds act as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources. However, it is common in organic synthesis to use various reaction conditions and catalysts to facilitate the formation of the desired compounds.
Results or Outcomes
The outcomes of these syntheses are the production of aminomethyl benzimidazoles and aminopyridines . These compounds have shown potential as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .
Propriétés
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-2-propen-1-OL | |
CAS RN |
120277-39-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



